molecular formula C14H13BrN2O B3863249 [(4-bromophenyl)-phenylmethyl]urea

[(4-bromophenyl)-phenylmethyl]urea

Cat. No.: B3863249
M. Wt: 305.17 g/mol
InChI Key: SHRAFBCUQLYWGN-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)-phenylmethyl]urea is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. With a molecular formula of C27H22Br2N2O , this urea derivative serves as a valuable chemical intermediate and scaffold in medicinal chemistry. Urea derivatives are a prominent class of molecules in drug discovery due to their diverse biological activities . They are frequently explored as potential antimicrobial agents and as allosteric modulators for G protein-coupled receptors (GPCRs) in neuroscience research . The structure of this compound, featuring bromophenyl and phenylmethyl groups, makes it a versatile building block for synthesizing more complex molecules and libraries for biological screening. Researchers utilize such compounds in the design of enzyme inhibitors, including urease inhibitors . The synthetic approach for related urea derivatives often involves the coupling of amines with isocyanates under mild conditions , highlighting the practicality of its synthesis and functionalization. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[(4-bromophenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRAFBCUQLYWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromophenyl Phenylmethyl Urea

Retrosynthetic Analysis of the Urea (B33335) Scaffold

Retrosynthetic analysis of [(4-bromophenyl)-phenylmethyl]urea reveals several potential disconnection approaches, primarily centered around the formation of the urea C-N bonds. The most straightforward disconnections involve breaking one of the C-N bonds, leading to two primary precursor types: an isocyanate and an amine, or two different amines and a carbonyl source.

A primary retrosynthetic pathway involves the disconnection of the bond between the carbonyl carbon and the nitrogen of the (4-bromophenyl)amine moiety. This leads to (4-bromophenyl)isocyanate and (phenylmethyl)amine as the key synthons. Alternatively, disconnecting the other C-N bond suggests (phenylmethyl)isocyanate and (4-bromophenyl)amine as the precursors.

Another significant retrosynthetic strategy involves disconnecting both C-N bonds simultaneously. This approach identifies (4-bromophenyl)amine, (phenylmethyl)amine, and a carbonylating agent (such as phosgene (B1210022) or a phosgene equivalent) as the three essential starting materials. This three-component approach offers flexibility but requires careful control of reactivity to avoid the formation of symmetrical urea byproducts.

The choice of the most suitable retrosynthetic strategy often depends on the commercial availability and stability of the precursors, as well as the desired efficiency and selectivity of the synthesis. For instance, the stability and handling of isocyanates can be a determining factor in selecting between the isocyanate-amine condensation route and other methods.

Classical Approaches to Asymmetrically Substituted Urea Synthesis

The synthesis of unsymmetrical ureas like this compound has historically relied on several classical methods. mdpi.com These approaches often involve the handling of reactive and sometimes hazardous reagents but remain fundamental in organic synthesis.

Carbodiimide-Mediated Coupling Routes

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used as coupling agents in the formation of amide and ester bonds, and they can also facilitate the synthesis of ureas. unimi.itwikipedia.org In this context, a carboxylic acid can be activated by a carbodiimide (B86325) to form a reactive O-acylisourea intermediate. wikipedia.org However, for urea synthesis, the direct coupling of two different amines is not typically mediated by carbodiimides. Instead, a more relevant application involves the dehydration of a pre-formed symmetrically or asymmetrically substituted thiourea (B124793) or urea to a carbodiimide, which can then react with an amine. wikipedia.org

A more direct, albeit less common, carbodiimide-based approach to unsymmetrical ureas involves a multi-component reaction where a carbodiimide reacts with an acid and an amine. unimi.it The reaction proceeds through the formation of a reactive intermediate that can then be intercepted by the amine. The regioselectivity of this reaction, especially with asymmetrical carbodiimides, is a critical factor. unimi.it

Phosgene and Phosgene Equivalent Strategies

Phosgene (COCl₂) has been a traditional and highly effective reagent for the synthesis of ureas. wikipedia.orgnih.gov The reaction of a primary amine with phosgene initially forms an isocyanate, which can then react with a second, different amine to yield an asymmetrically substituted urea. wikipedia.orgnih.gov This method is versatile but is hampered by the extreme toxicity of phosgene gas. wikipedia.orgcommonorganicchemistry.com

To circumvent the hazards associated with phosgene, several safer solid or liquid phosgene equivalents have been developed. rsc.orgresearchgate.net These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). commonorganicchemistry.com Triphosgene, a stable crystalline solid, is often preferred as it is easier to handle and generates phosgene in situ under the reaction conditions. commonorganicchemistry.com Another common phosgene substitute is carbonyldiimidazole (CDI), which is a crystalline solid that offers a safer alternative for generating ureas without producing chlorinated byproducts. nih.govcommonorganicchemistry.com The order of addition of reagents is crucial when using these equivalents to minimize the formation of symmetrical urea byproducts. commonorganicchemistry.com

Phosgene EquivalentPhysical StateKey Advantages
DiphosgeneLiquidEasier to handle than phosgene gas
TriphosgeneCrystalline SolidSafer to handle and store, generates phosgene in situ commonorganicchemistry.com
Carbonyldiimidazole (CDI)Crystalline SolidSafer, avoids chlorinated byproducts nih.govcommonorganicchemistry.com

Isocyanate-Amine Condensation Methods

The reaction between an isocyanate and an amine is one of the most direct and widely employed methods for synthesizing ureas. mdpi.comcommonorganicchemistry.com For the synthesis of this compound, this would involve either the reaction of (4-bromophenyl)isocyanate with (phenylmethyl)amine or (phenylmethyl)isocyanate with (4-bromophenyl)amine.

This condensation reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), and generally does not require a base. commonorganicchemistry.com The primary challenge in this approach can be the synthesis and stability of the isocyanate precursor. Isocyanates can be prepared from primary amines via phosgenation or through Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives. organic-chemistry.org The Staudinger–aza-Wittig reaction of an azide (B81097) with carbon dioxide also provides a route to isocyanates. beilstein-journals.org

Preparation of Key Precursors: (4-bromophenyl)amine and (phenylmethyl)amine Derivatives

The successful synthesis of the target urea is contingent on the availability of its key precursors.

Preparation of (4-bromophenyl)amine: 4-Bromoaniline, the common name for (4-bromophenyl)amine, is a commercially available compound. However, it can also be synthesized in the laboratory. One common method is the bromination of aniline. This reaction needs to be carefully controlled to achieve mono-substitution at the para position. Another route involves the reduction of 1-bromo-4-nitrobenzene. The nitration of bromobenzene (B47551) followed by reduction of the nitro group is also a viable synthetic pathway.

Preparation of (phenylmethyl)amine Derivatives: (Phenylmethyl)amine, also known as benzylamine, is also a readily available reagent. It can be prepared through various methods, including the reduction of benzonitrile (B105546) or benzamide. google.comgoogle.com The Gabriel synthesis, involving the reaction of potassium phthalimide (B116566) with benzyl (B1604629) chloride followed by hydrolysis, is another classical method. Reductive amination of benzaldehyde (B42025) is also a common and efficient route to benzylamine.

Optimized Reaction Conditions and Parameters for Improved Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired asymmetrically substituted urea while minimizing the formation of symmetric byproducts and other impurities.

Catalyst Selection: While many urea syntheses proceed without a catalyst, certain methods benefit from their use. For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical ureas from aryl halides and ureas. organic-chemistry.org In electrochemical synthesis, which represents a newer approach, catalysts are essential for facilitating the C-N coupling. rsc.orgsciopen.comoup.com For example, defective Co₃O₄ and metal phthalocyanine (B1677752) complexes have been investigated as catalysts for the electrochemical synthesis of urea from CO₂ and nitrogen sources. rsc.orgnih.gov

Solvent and Temperature: The choice of solvent can significantly influence the reaction rate and selectivity. Solvents like DMF, THF, and DCM are commonly used for isocyanate-amine condensations. commonorganicchemistry.com In some cases, "on-water" synthesis has been shown to be a sustainable and efficient method for the preparation of unsymmetrical ureas from isocyanates and amines, often leading to simple product isolation via filtration. organic-chemistry.org The reaction temperature is another critical parameter. While many urea syntheses proceed at room temperature, heating may be required for less reactive substrates. However, elevated temperatures can sometimes lead to side reactions and decomposition of products or intermediates.

Stoichiometry and Order of Addition: The stoichiometry of the reactants must be carefully controlled, especially in one-pot syntheses involving a carbonylating agent and two different amines. Using a slight excess of one of the amines can sometimes help to drive the reaction to completion, but it may also lead to the formation of symmetrical urea byproducts. The order of addition is particularly important when using phosgene or its equivalents to avoid the reaction of the carbonylating agent with two molecules of the same amine. commonorganicchemistry.com

Recent Advances: Modern synthetic methods are increasingly focused on developing more sustainable and efficient processes. This includes the use of safer reagents, catalyst-free conditions, and alternative energy sources like microwave irradiation. beilstein-journals.org For example, a one-pot reaction of weakly nucleophilic aromatic amines and highly nucleophilic secondary aliphatic amines with carbonyl sulfide (B99878) (COS) has been reported for the synthesis of asymmetric ureas under catalyst-free conditions. acs.org Electrocatalytic and photocatalytic methods for urea synthesis are also emerging as promising green alternatives to traditional methods, although they are still in the early stages of development. rsc.orgresearchgate.net

Solvent Effects on Reaction Efficiency

The choice of solvent plays a critical role in the synthesis of unsymmetrical ureas, influencing reaction rates, yields, and even the feasibility of a particular method. The polarity, proticity, and boiling point of the solvent can dramatically affect the solubility of reactants, the stability of intermediates, and the efficacy of catalysts.

In methods that proceed via an isocyanate intermediate, such as the reaction of carbamates with amines, aprotic solvents are generally favored over protic ones. researchgate.net For instance, in the synthesis of N,N'-alkyl aryl ureas from carbamates, reactions in acetonitrile (B52724) or N,N-dimethylformamide (DMF) showed no product formation without a base, whereas using triethylamine (B128534) as both a base and solvent at reflux temperature proved optimal. thieme-connect.com For the synthesis of unsymmetrical ureas using hypervalent iodine reagents like PhI(OAc)₂, a comparative study of solvents showed that 1,2-dichloroethane (B1671644) (DCE) provided the highest yields, while methanol (B129727) (MeOH) and other solvents resulted in lower conversions. mdpi.com

Interestingly, the use of water as a reaction medium has emerged as a green and efficient option for the synthesis of unsymmetrical ureas from isocyanates and amines. organic-chemistry.org This "on-water" synthesis can be surprisingly effective, with simple product isolation via filtration and the potential for recycling the aqueous effluent, thereby avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Table 1: Influence of Solvent on Unsymmetrical Urea Synthesis Yield
Synthetic MethodSolventTypical YieldReference
PhI(OAc)₂ Mediated Amide-Amine Coupling1,2-Dichloroethane (DCE)Good to High mdpi.com
Methanol (MeOH)Low mdpi.com
Carbamate-Amine CouplingTriethylamine (Solvent & Base)Optimal thieme-connect.com
Acetonitrile / DMF (No Base)No Reaction thieme-connect.com
Isocyanate-Amine ReactionWater ("On-Water")Good to Excellent organic-chemistry.org
Dioxazolone & Amine ReactionMethanol (MeOH)High tandfonline.com

Temperature and Pressure Optimization

Temperature is a critical parameter that must be carefully controlled to achieve high efficiency in the synthesis of this compound. The optimal temperature is highly dependent on the chosen synthetic route and the stability of the reactants and intermediates.

For instance, in the palladium-catalyzed C–N cross-coupling approach to unsymmetrical N,N′-diaryl ureas, lowering the reaction temperature from 80 °C to 60 °C was found to be crucial to prevent decomposition pathways and secure a high yield of the desired product. nih.gov Conversely, methods involving the thermal decomposition of carbamates to form isocyanate intermediates require elevated temperatures, often at the reflux point of the solvent, such as triethylamine. thieme-connect.com In the PhI(OAc)₂-mediated coupling of amides and amines, the reaction proceeds efficiently at 80 °C; lowering the temperature leads to diminished yields. mdpi.com Some modern methods, however, are designed to work under milder conditions. The synthesis of unsymmetrical ureas from amines and carbon dioxide (CO₂) can be performed at room temperature, organic-chemistry.org and catalyst-free methods using carbonyl sulfide (COS) also proceed under mild temperature conditions. rsc.org

Most laboratory-scale syntheses of complex ureas like the target compound are conducted at atmospheric pressure. The high pressures (130-400 bar) associated with industrial urea production from ammonia (B1221849) and CO₂ are not typically necessary for these more specialized syntheses. rsc.org

Table 2: Optimal Temperatures for Various Unsymmetrical Urea Syntheses
Synthetic MethodOptimal TemperatureNotesReference
Pd-Catalyzed C–N Coupling60 °CLower temperature prevents decomposition. nih.gov
PhI(OAc)₂ Mediated Coupling80 °CLower temperatures result in reduced yields. mdpi.com
Carbamate-Amine CouplingRefluxHigh temperature needed for isocyanate formation. thieme-connect.com
Dioxazolone & Amine Reaction60 °COptimized for high yield. tandfonline.com
"On-Water" Isocyanate-Amine ReactionRoom TemperatureA key feature of this green methodology. organic-chemistry.org
Microwave-Assisted Curtius RearrangementVaries (High)Extremely rapid reactions (1-5 min). nih.gov

Catalyst Selection and Loading

The choice of catalyst is fundamental to many modern methods for synthesizing unsymmetrical ureas, offering pathways that are more efficient, selective, and environmentally benign than traditional routes.

Transition Metal Catalysis: Palladium-based catalysts are prominent in C–N cross-coupling reactions for forming N,N'-diaryl ureas. nih.gov These methods provide a general route to unsymmetrical products and avoid the use of isocyanates. nih.gov Ruthenium pincer complexes have also been employed for the direct synthesis of ureas from methanol and an amine, a highly atom-economical process that produces hydrogen as the only byproduct. organic-chemistry.org

Non-Metal Catalysis and Mediation: Hypervalent iodine reagents, particularly iodobenzene (B50100) diacetate (PhI(OAc)₂), have emerged as effective mediators for the synthesis of unsymmetrical ureas from amides and amines. mdpi.comrsc.org This approach avoids toxic transition metals and proceeds via a Hofmann rearrangement to generate an isocyanate intermediate in situ. mdpi.com

Catalyst-Free Methods: Notably, some of the most innovative strategies for unsymmetrical urea synthesis operate without any catalyst. A method using carbonyl sulfide (COS) as a carbonyl source reacts with two different amines in a highly selective, one-pot procedure regulated by temperature and stoichiometry. rsc.orgrsc.org This approach is particularly advantageous as it overcomes the common problem of forming symmetrical urea byproducts. rsc.org

Advanced and Sustainable Synthetic Strategies

Recent research has focused on developing more sustainable and advanced synthetic methodologies that align with the principles of green chemistry, employing novel catalytic systems and process technologies.

Green Chemistry Principles in Urea Synthesis

The synthesis of ureas, including this compound, has been a fertile ground for the application of green chemistry principles. Key advancements include:

Phosgene Avoidance: Many modern methods are explicitly designed to avoid the use of highly toxic phosgene and its derivatives, which were historically used to produce isocyanates. mdpi.comnih.gov Alternatives include using diphenyl carbonate, researchgate.net S,S-dimethyl dithiocarbonate, organic-chemistry.org or generating isocyanates in situ from amides or carbamic acids. mdpi.comorganic-chemistry.org

Use of Benign Solvents: The development of "on-water" syntheses, where the reaction is performed in water at room temperature, represents a significant step forward. organic-chemistry.org This approach eliminates the need for volatile organic solvents, simplifies product isolation, and allows for the recycling of the reaction medium. organic-chemistry.org

Atom Economy: Catalytic methods that generate minimal waste are highly desirable. For example, the ruthenium-catalyzed dehydrogenative coupling of methanol and amines produces the desired urea and hydrogen gas as the sole byproduct, representing a highly atom-economical process. organic-chemistry.org

Use of CO₂ as a C1 Source: Direct carbonylation of amines using carbon dioxide as a renewable and non-toxic C1 building block is an attractive green strategy. organic-chemistry.org While challenging due to the stability of CO₂, methods are being developed to facilitate this transformation under mild conditions. organic-chemistry.org

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Beyond the transition metal systems already discussed, organocatalysis has emerged as a powerful tool in synthesis, with (thio)urea derivatives themselves acting as catalysts.

Transition Metal Catalysis: The palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674) allows for a one-pot synthesis of unsymmetrical N,N′-di- and N,N,N′-trisubstituted ureas with broad functional group tolerance. organic-chemistry.org Lanthanum triflate has also been shown to catalyze the direct conversion of N-protected amines into unsymmetrical ureas. organic-chemistry.org

Organocatalysis: Chiral (thio)urea molecules are effective organocatalysts that operate through hydrogen-bonding interactions, mimicking noncovalent interactions found in enzymes. rsc.org They act as weak Lewis acids to activate substrates. rsc.orgcsic.es While often used for other transformations, the principles of urea-based activation are central to this field. The catalytic performance of urea-based catalysts can be significantly enhanced by the addition of a Brønsted acid, which disrupts the self-association of the catalyst molecules, making them more acidic and active. csic.es Bifunctional urea-amine organocatalysts have also been developed, combining a hydrogen-bond donor (urea) and a basic site (amine) in one molecule for cooperative catalysis. researchgate.net

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers significant advantages for the synthesis of ureas, including the target compound. By performing reactions in continuous-flow reactors (such as microreactors), chemists can achieve superior control over reaction parameters like temperature, pressure, and mixing. This enhanced control often leads to higher yields, better selectivity, and improved safety, particularly when dealing with hazardous intermediates or highly exothermic reactions.

The in situ generation and immediate use of unstable intermediates like isocyanates is a key advantage of flow processing. This minimizes the risk associated with handling and accumulating such reactive species. While specific flow syntheses for this compound are not prominently documented, the principles have been successfully applied to the synthesis of other unsymmetrical ureas. Microwave-assisted synthesis, another process intensification technique, has also been successfully employed for the rapid, one-pot synthesis of unsymmetrical ureas via a Curtius rearrangement, enabling gram-scale production in minutes. nih.gov These advanced techniques hold considerable promise for the efficient, safe, and scalable production of complex urea derivatives.

Computational and Theoretical Investigations of 4 Bromophenyl Phenylmethyl Urea

Electronic Structure and Bonding Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. For [(4-bromophenyl)-phenylmethyl]urea, computational methods provide a window into these characteristics at the atomic level.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

To illustrate the typical values obtained from such calculations, the following table presents data from a computational study on a related diaryl urea (B33335) derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU). It is important to note that this data is for a different, albeit structurally related, molecule and is provided for illustrative purposes.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Diaryl Urea Derivative (BPU)
ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.3

The distribution of the HOMO and LUMO across the molecular structure is also of great interest. In many diaryl ureas, the HOMO is often localized on one of the phenyl rings, while the LUMO is distributed over the urea moiety and the other phenyl ring. This separation of the frontier orbitals has implications for the molecule's charge transfer properties.

Charge Distribution and Dipole Moment Calculations

The charge distribution within this compound is uneven due to the presence of electronegative atoms like oxygen, nitrogen, and bromine. This polarity is crucial for understanding its intermolecular interactions, such as hydrogen bonding, which is a key feature of urea derivatives. researchgate.net

Quantum chemical calculations, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can provide quantitative estimates of the partial charges on each atom. In a typical diaryl urea structure, the oxygen atom of the carbonyl group carries a significant negative charge, making it a strong hydrogen bond acceptor. The nitrogen atoms are also electronegative, while the hydrogen atoms attached to them are positively charged, acting as hydrogen bond donors. The bromine atom in the 4-position of the phenyl ring will also introduce a region of negative electrostatic potential.

Below is a representative table of calculated atomic charges and the dipole moment for a model diaryl urea compound, provided to illustrate the typical values obtained from DFT calculations. Again, this data is for a representative analog and not the specific title compound.

Table 2: Representative Calculated Atomic Charges and Dipole Moment for a Model Diaryl Urea
Atom/GroupPartial Charge (a.u.)
Carbonyl Oxygen (O)-0.55
Carbonyl Carbon (C)+0.70
Amide Nitrogen (N-H)-0.40
Amide Hydrogen (H-N)+0.35
Dipole Moment: 4.5 Debye

Conformational Analysis and Stereochemical Considerations

The flexibility of the urea linkage and the rotational freedom of the phenyl and phenylmethyl groups mean that this compound can adopt various conformations. Understanding the relative energies of these conformations is key to predicting its three-dimensional structure and how it might interact with biological targets.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional plot that shows the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. nih.gov By mapping the PES, computational chemists can identify the most stable conformations (energy minima) and the energy barriers between them (saddle points or transition states).

For this compound, key dihedral angles would include the rotation around the C-N bonds of the urea moiety and the rotation of the phenyl and 4-bromophenyl groups relative to the urea plane. The planarity of the urea group itself is also a factor, although it is generally found to be close to planar.

Rotational Barriers and Preferred Conformations

Studies on similar molecules, such as phenylurea, have shown that rotation around the C-N bonds is a key conformational process. nih.gov There are generally two main planar conformations for the urea group, often referred to as trans-trans and cis-trans, with respect to the orientation of the substituents on the nitrogen atoms relative to the carbonyl group. For N,N'-diaryl ureas, the trans-trans conformation is overwhelmingly preferred in both solution and the solid state.

The rotation of the aryl groups relative to the urea plane is also a significant factor. In the case of N-(4-bromophenyl)urea, X-ray crystallography has shown a dihedral angle of 47.8(1)° between the mean planes of the benzene (B151609) ring and the urea moiety. nih.gov This twisted conformation is a balance between the stabilizing effects of conjugation (which would favor planarity) and the steric hindrance between the ortho hydrogens of the phenyl ring and the urea group.

Computational studies on phenylurea have calculated the rotational barrier for the phenyl group to be around 2.4 kcal/mol. nih.gov This relatively low barrier suggests that the phenyl group can undergo significant rotational motion at room temperature. For this compound, similar rotational barriers would be expected, although the presence of the bulky phenylmethyl group could introduce additional steric constraints.

The following table provides representative rotational energy barriers for a related urea derivative to illustrate the typical energy scales involved.

Table 3: Representative Calculated Rotational Barriers for a Model Urea Derivative
Rotation AxisEnergy Barrier (kcal/mol)
C(sp²)-N(aryl) bond~2-5
C(sp²)-N(alkyl) bond~8-10

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time, which is not captured by static quantum mechanical calculations.

Solvent Effects on Molecular Behavior

MD simulations are particularly useful for studying how a molecule behaves in different solvent environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), researchers could observe how the solvent affects the conformation of this compound. Key properties to be analyzed would include:

Solvation Shell Structure: The arrangement of solvent molecules around the solute, particularly around the polar urea group and the hydrophobic phenyl rings.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the urea group and protic solvent molecules.

Intermolecular Interactions and Aggregation Tendencies

If applicable, MD simulations can also be used to investigate how multiple molecules of this compound interact with each other. By simulating a system containing several molecules, it is possible to predict whether they have a tendency to aggregate. The urea group is known to form strong hydrogen bonds, which could lead to the formation of dimers or larger aggregates. The phenyl and bromophenyl groups could also engage in π-π stacking interactions. Analysis of the simulation trajectory would reveal the preferred modes of intermolecular association and the strength of these interactions.

Currently, there is no specific published research to populate these sections with factual data for this compound.

Reactivity and Reaction Mechanisms of 4 Bromophenyl Phenylmethyl Urea

Analysis of Reactive Sites and Functional Group Interconversions

The structure of [(4-bromophenyl)-phenylmethyl]urea presents several potential sites for chemical reactions. The key reactive centers and possible functional group interconversions are outlined below:

Urea (B33335) Moiety: The urea functional group (-NH-CO-NH-) is central to the molecule's reactivity. The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic. The carbonyl group (C=O) has a partially positive carbon atom, making it susceptible to nucleophilic attack, and the oxygen atom can act as a hydrogen bond acceptor. The N-H protons are weakly acidic and can be deprotonated by strong bases.

Aromatic Rings: The molecule contains two aromatic rings: a 4-bromophenyl group and a phenyl group (part of the phenylmethyl/benzyl (B1604629) substituent).

The 4-bromophenyl ring is influenced by the electron-withdrawing inductive effect and weak deactivating resonance effect of the bromine atom, as well as the activating effect of the urea nitrogen. Electrophilic aromatic substitution is a key reaction type for this ring.

The phenyl ring of the benzyl group is less directly influenced by the urea moiety. Its reactivity in electrophilic substitution will be similar to that of toluene.

Benzylic Position: The methylene (B1212753) bridge (-CH2-) connecting the phenyl group to the urea nitrogen is a benzylic position. This site is prone to radical halogenation and oxidation reactions due to the stability of the resulting benzylic radical or carbocation.

Functional Group Interconversions:

The inherent functionalities of this compound allow for a variety of transformations. The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide. The bromine atom on the phenyl ring can be replaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.

Reactive SitePotential ReactionsResulting Functional Groups
Urea N-HDeprotonation, Alkylation, AcylationN-substituted ureas
Carbonyl C=ONucleophilic addition, HydrolysisAmines, Carboxylic acid derivatives
4-bromophenyl ringElectrophilic aromatic substitution, Nucleophilic aromatic substitution, Cross-couplingSubstituted phenyl rings, biaryls
Phenyl ringElectrophilic aromatic substitutionSubstituted phenyl rings
Benzylic -CH2-Radical halogenation, OxidationHalogenated benzyl group, Benzoic acid derivative

Mechanistic Pathways of Derivatization Reactions

Electrophilic Aromatic Substitution:

The urea moiety, specifically the nitrogen atom attached to the phenyl ring, is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is occupied by the bromine atom, electrophilic attack on the 4-bromophenyl ring is directed to the positions ortho to the urea substituent. The bromine atom is a deactivating group but also an ortho, para-director. libretexts.orglibretexts.org The combined directing effects will influence the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The phenyl ring of the benzyl group will undergo electrophilic aromatic substitution characteristic of an alkylbenzene, with the substitution occurring primarily at the ortho and para positions.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond in the 4-bromophenyl group is a key site for derivatization via palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling with boronic acids, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines can be employed to introduce a wide variety of substituents at the para-position of the phenylurea moiety. nih.govnih.gov

The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reaction), and reductive elimination. nobelprize.org

The nitrogen atoms of the urea group are nucleophilic and can undergo various transformations, including alkylation and acylation.

N-Alkylation and N-Acylation:

The N-H protons of the urea can be removed by a suitable base to generate a nucleophilic anion, which can then react with alkylating or acylating agents. google.comarkat-usa.org The regioselectivity of these reactions (i.e., which nitrogen atom is functionalized) will depend on the steric and electronic environment of each nitrogen. The nitrogen of the 4-bromophenyl group is generally less nucleophilic due to the electron-withdrawing nature of the aryl group compared to the benzyl group. Therefore, reactions with electrophiles might preferentially occur at the nitrogen bearing the benzyl group. uno.edu

For example, N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be performed with acyl chlorides or anhydrides. These reactions provide a route to tri- and tetra-substituted ureas.

Photochemical and Thermochemical Stability Studies

Photochemical Stability:

The photochemical stability of this compound is influenced by the presence of the aromatic rings and the carbon-bromine bond. Aryl halides are known to undergo photochemical dehalogenation. researchgate.net Upon absorption of UV light, the C-Br bond can undergo homolytic cleavage to generate an aryl radical and a bromine radical. In the presence of a hydrogen donor, the aryl radical can abstract a hydrogen atom to form the corresponding debrominated urea derivative. The photodegradation of urea-type herbicides, which share structural similarities, often involves radical processes leading to the formation of dimers and other transformation products. researchgate.net

Thermochemical Stability:

The thermal decomposition of N,N'-disubstituted ureas, particularly those with aryl substituents, often proceeds through a retro-isocyanate formation pathway. Upon heating, the urea linkage can cleave to generate an isocyanate and an amine. For this compound, two primary decomposition pathways are conceivable, yielding either 4-bromophenyl isocyanate and phenylmethanamine, or phenyl isocyanate and 4-bromoaniline, with the former being more likely due to the relative stability of the resulting species. Studies on the thermal decomposition of polyureas have shown that depolycondensation to the parent isocyanates and amines is a primary fragmentation process. google.com

Elucidation of Catalyst-Substrate Interactions in Synthetic Transformations

The synthetic transformations of this compound often rely on the use of catalysts, and understanding the interactions between the catalyst and the substrate is crucial for optimizing reaction conditions and outcomes.

Palladium Catalysts in Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions, the initial and critical step is the oxidative addition of the aryl bromide to a low-valent palladium(0) species. nobelprize.org The electron density at the carbon-bromine bond and the steric environment around this bond will influence the rate of this step. The urea moiety, being a potential ligand, could in principle coordinate to the palladium center, although this is less common for monodentate urea ligands compared to bidentate ones. The nature of the phosphine ligands on the palladium catalyst is critical in facilitating the catalytic cycle and preventing catalyst deactivation.

Iridium Catalysts in N-Alkylation:

Transition metal catalysts, such as those based on iridium, can be employed for the N-alkylation of ureas with alcohols via a "hydrogen borrowing" mechanism. uno.edu In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde and a metal-hydride species. The aldehyde then undergoes a condensation reaction with the urea N-H group, followed by reduction of the resulting iminium intermediate by the metal-hydride to afford the N-alkylated product and regenerate the catalyst. The electronic and steric properties of the urea substrate will affect its nucleophilicity and reactivity in the condensation step.

Catalyst TypeReactionKey Catalyst-Substrate Interaction
Palladium(0) complexesCross-couplingOxidative addition at the C-Br bond
Iridium complexesN-alkylationCoordination to the alcohol and urea
Lewis/Brønsted acidsElectrophilic substitutionActivation of the electrophile

Applications of 4 Bromophenyl Phenylmethyl Urea As a Building Block in Complex Chemical Synthesis

Utility in the Construction of Advanced Organic Scaffolds

The reactivity of the aryl bromide and the potential for the urea (B33335) moiety to direct or participate in cyclization reactions allow for the construction of diverse and complex molecular architectures.

While direct examples of the use of [(4-bromophenyl)-phenylmethyl]urea in the synthesis of polycyclic systems are not extensively documented, its structure suggests a high potential for such applications. The presence of the 4-bromophenyl group opens the door to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of new carbon-carbon bonds, enabling the fusion of additional aromatic or aliphatic rings onto the existing framework. For instance, an intramolecular Heck reaction could potentially be employed to form a new ring by connecting the phenylmethyl group to the brominated phenyl ring, leading to a dibenz-fused system.

The urea functional group is a well-established precursor for a wide array of heterocyclic compounds. Urea and its derivatives can react with dicarbonyl compounds, or their equivalents, to form various six-membered heterocycles such as pyrimidines and pyrimidinones. For example, condensation of this compound with a 1,3-dicarbonyl compound in the presence of an acid or base catalyst could yield a substituted dihydropyrimidinone. The specific nature of the substituents on the resulting heterocycle would be determined by the R groups of the dicarbonyl compound and the phenyl and 4-bromophenyl groups of the urea. Furthermore, other related starting materials, such as 3-(4-bromobenzoyl)prop-2-enoic acid, have been utilized in the synthesis of various heterocyclic compounds through reactions with reagents like thiourea (B124793). researchgate.net

Role in Medicinal Chemistry Lead Optimization

In the realm of medicinal chemistry, the process of lead optimization is crucial for enhancing the efficacy and pharmacokinetic properties of a potential drug candidate. numberanalytics.com The modification of a lead compound often involves the introduction of various functional groups to explore the structure-activity relationship (SAR). nih.gov While specific biological activity data for this compound is not the focus here, its utility in synthetic modifications for lead optimization is significant.

The 4-bromophenyl moiety serves as a key handle for introducing molecular diversity. Through cross-coupling reactions, a wide variety of substituents can be appended at this position, allowing medicinal chemists to systematically probe the effects of different groups on the molecule's interaction with a biological target. nih.gov For instance, replacing the bromine with different aryl, heteroaryl, or alkyl groups can significantly alter the compound's size, shape, and electronic properties. This systematic modification is a cornerstone of the lead optimization process. numberanalytics.comvu.nl

Table 1: Potential Synthetic Modifications of this compound for Lead Optimization

Reaction TypeReagent/CatalystPotential Modification
Suzuki CouplingArylboronic acid, Pd catalystReplacement of Br with an aryl group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystReplacement of Br with an alkynyl group
Buchwald-Hartwig AminationAmine, Pd catalystReplacement of Br with an amino group
CyanationCyanide source, Pd catalystReplacement of Br with a cyano group

This table presents theoretical synthetic modifications based on established chemical reactions.

Precursor for Supramolecular Assemblies and Material Science Applications

The ability of this compound to form predictable non-covalent interactions makes it an attractive candidate for applications in supramolecular chemistry and materials science.

The urea functional group is a powerful motif for directing self-assembly through the formation of robust and directional hydrogen bonds. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. In the solid state, related urea compounds, such as N-(4-bromophenyl)urea, have been shown to form extensive hydrogen-bonding networks, where the carbonyl oxygen acts as a trifurcated acceptor for three different N-H donors. nih.gov This leads to the formation of well-ordered, layered structures. It is highly probable that this compound would exhibit similar self-assembly behavior, forming one-dimensional tapes or two-dimensional sheets based on intermolecular hydrogen bonds. The presence of the bulky phenyl and 4-bromophenyl groups would influence the packing of these assemblies, potentially leading to the formation of porous structures or materials with interesting host-guest properties.

Urea-containing compounds can be utilized as monomers in the synthesis of polyureas, which are a class of polymers known for their excellent mechanical properties and thermal stability. rsc.orgmdpi.com While this compound itself is a mono-urea, it could potentially be functionalized to create a di-functional monomer suitable for polymerization. For example, the introduction of a second reactive group, such as an isocyanate or an amine, on either of the phenyl rings would allow it to participate in step-growth polymerization reactions.

Furthermore, the urea moiety can be part of a cross-linking agent. google.comresearchgate.net If incorporated into a polymer backbone, the N-H groups of the urea could potentially participate in cross-linking reactions with other functional groups, leading to the formation of a thermoset material with enhanced durability and solvent resistance. The bromine atom also offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial formation. google.com

Future Directions and Emerging Research Avenues for 4 Bromophenyl Phenylmethyl Urea

Development of Novel and Economically Viable Synthetic Routes

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research will likely focus on developing safer, more efficient, and economically viable synthetic pathways to [(4-bromophenyl)-phenylmethyl]urea.

Modern approaches are moving towards "green" chemistry principles, which prioritize the use of less toxic reagents, reduction of waste, and energy efficiency. rsc.orgureaknowhow.com For instance, catalytic methods that utilize carbon dioxide (CO2) as a C1 building block are gaining traction for the synthesis of ureas, offering a more sustainable alternative to traditional methods. organic-chemistry.org Another promising strategy involves the direct carbonylation of amines or the use of ruthenium pincer complexes to synthesize ureas directly from methanol (B129727) and an amine, producing only hydrogen as a byproduct. organic-chemistry.org

The economic viability of producing this compound on a larger scale will depend on the cost of starting materials and the efficiency of the synthetic process. Research into green urea synthesis has shown that while initial investment in technologies like electrolysis for green ammonia (B1221849) can be high, it can lead to a significant reduction in environmental impact and long-term cost-effectiveness. rsc.orgureaknowhow.com

Table 1: Comparison of Synthetic Strategies for Urea Derivatives

Synthetic StrategyAdvantagesDisadvantagesRelevance to this compound
Phosgene-based Well-established, high-yielding. nih.govHighly toxic reagent, corrosive byproducts. nih.govTraditional but less desirable route.
Isocyanate-based Readily available starting materials. ontosight.aiIsocyanates can be toxic and moisture-sensitive.A common method for unsymmetrical ureas.
CO2-based Utilizes a renewable C1 source, green. organic-chemistry.orgOften requires catalysts and specific reaction conditions.A key area for future sustainable synthesis.
Catalytic (e.g., Ru-pincer) High atom economy, avoids toxic reagents. organic-chemistry.orgCatalyst cost and sensitivity can be a factor.An innovative route for cleaner production.

Exploration of Chemo- and Regioselective Functionalization Strategies

The structure of this compound offers several sites for selective chemical modification, which is crucial for tuning its properties for specific applications. Future research should systematically explore the chemo- and regioselective functionalization of this molecule.

The key reactive sites include:

The Bromine Atom: The bromine on the phenyl ring is a prime handle for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, dramatically expanding the chemical space around the core molecule.

The Aromatic Rings: Both the bromo-substituted and unsubstituted phenyl rings are susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents would guide the position of new functional groups (e.g., nitro, halogen, acyl groups).

The Urea N-H Bonds: The protons on the nitrogen atoms can be deprotonated to form anions, which can then be alkylated or acylated. This allows for the synthesis of N,N'-disubstituted or trisubstituted urea derivatives.

Achieving high selectivity is paramount. For instance, differentiating between the two N-H protons for sequential functionalization would be a significant synthetic challenge, potentially solvable through the use of specific protecting groups or by exploiting subtle differences in acidity.

Advanced Computational Modeling for Predictive Reactivity and Design

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and guiding experimental design. For this compound, advanced computational modeling can provide invaluable insights.

Using methods such as Density Functional Theory (DFT), researchers can:

Predict Molecular Structure and Conformation: Determine the most stable three-dimensional arrangement of the molecule, including bond lengths, bond angles, and the dihedral angle between the phenyl ring and the urea moiety. nih.gov

Analyze Electronic Properties: Calculate the electron density distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity for electrophilic and nucleophilic attack.

Simulate Reaction Mechanisms: Model proposed synthetic and functionalization reactions to understand their energy profiles and predict the feasibility and selectivity of different pathways. researchgate.net

Design Novel Derivatives: In silico screening of virtual libraries of derivatives can identify candidates with desired properties (e.g., enhanced binding affinity to a biological target or specific material characteristics) before committing to their synthesis. Studies on other urea derivatives have successfully used computational modeling to design new "green" high-energy materials and potential kinase inhibitors. elsevierpure.comnih.gov

Table 2: Potential Computational Studies on this compound

Study TypeComputational MethodPredicted OutcomePotential Impact
Conformational Analysis DFT, Molecular DynamicsStable conformers, rotational barriers.Understanding structure-property relationships.
Reactivity Prediction Fukui Functions, MEP MapsSites for electrophilic/nucleophilic attack.Guiding selective functionalization strategies.
Virtual Screening Molecular DockingBinding affinity to target proteins.Accelerating drug discovery efforts. frontiersin.org
Spectroscopic Prediction TD-DFTUV-Vis, NMR, and IR spectra.Aiding in the characterization of new compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in terms of safety, efficiency, and scalability. acs.org The integration of this technology is a promising future direction for the synthesis of this compound and its derivatives.

Key benefits of applying flow chemistry include:

Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous intermediates or exothermic reactions. researchgate.net

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities.

Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions to find the optimal parameters.

Seamless Integration: Multiple reaction steps can be linked together in a continuous sequence, reducing manual handling and purification steps. acs.orgresearchgate.net

Studies have already demonstrated the successful synthesis of various unsymmetrical urea derivatives using sequential continuous-flow reactors. researchgate.netresearchgate.net A similar platform could be designed for this compound, potentially starting from the corresponding amine and an isocyanate precursor generated in-situ, which would be immediately consumed in the next reactor.

Potential for Derivatization Towards Specific Catalytic or Materials Science Applications

The inherent structural features of this compound make it an attractive starting point for developing new molecules for catalysis and materials science.

Catalysis: The urea moiety is an excellent hydrogen-bond donor, a property that is increasingly exploited in organocatalysis. By attaching the this compound scaffold to other functional units, it may be possible to create novel bifunctional catalysts. The chiral center also introduces the potential for developing enantioselective catalysts.

Materials Science: Urea derivatives are known to form well-ordered structures through extensive hydrogen bonding networks. nih.gov This self-assembly property is fundamental to the design of supramolecular polymers, gels, and crystalline materials. The derivatization of this compound could lead to new materials with tailored properties, such as liquid crystals or porous organic frameworks. The presence of the heavy bromine atom could also be useful for creating materials with specific photophysical or electronic properties. ontosight.ai Furthermore, urea is a key component in resins and polymers, suggesting that this compound could serve as a monomer or cross-linking agent. wikipedia.org

Q & A

Q. What are the established synthetic routes for [(4-bromophenyl)-phenylmethyl]urea, and how can purity be optimized?

A common method involves reacting 4-bromobenzamide with appropriate reagents (e.g., via urea-forming agents like triphosgene) under controlled conditions. Purification is typically achieved using flash chromatography on silica gel with solvent gradients (e.g., CH₂Cl₂/MeOH 95:5), yielding >70% purity . Optimization requires monitoring reaction kinetics via TLC and NMR spectroscopy to minimize byproducts.

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁), with parameters a = 4.6033 Å, b = 5.3915 Å, c = 15.9444 Å, and β = 97.994° . SHELX programs (e.g., SHELXL97) are widely used for refinement, providing reliable atomic displacement parameters and hydrogen bonding analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies urea carbonyl (C=O) stretches near 1651 cm⁻¹ and N-H vibrations at 3300–3400 cm⁻¹ .
  • NMR : ¹H NMR confirms aromatic protons (δ 7.2–7.6 ppm) and urea NH groups (δ 5.5–6.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 155–160 ppm) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., 215.06 g/mol for N-(4-bromophenyl)urea) .

Q. What safety protocols are critical when handling this compound?

Refer to safety data sheets (SDS) for analogous ureas, which highlight risks of skin/eye irritation and respiratory sensitization. Use fume hoods, nitrile gloves, and PPE. Waste disposal must comply with EPA guidelines (e.g., CERCLA RQ = 100 lbs for brominated analogs) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

The crystal lattice is stabilized by N–H···O hydrogen bonds, forming layered structures parallel to the ab-plane. The carbonyl oxygen (O1) acts as a trifurcated acceptor, creating a dense network with bond lengths of ~2.0 Å. This arrangement enhances thermal stability but may reduce solubility . Comparative studies with N-phenylurea analogs show similar packing motifs but distinct dihedral angles (47.8° vs. 42.3°), affecting mechanical properties .

Q. Can computational methods predict polymorphism in this compound?

Density functional theory (DFT) and molecular dynamics simulations can model polymorphic behavior. For example, 4-bromophenyl 4-bromobenzoate exhibits polymorphs with plastic, elastic, or brittle mechanical responses due to variations in halogen bonding and π-stacking. Similar approaches could identify metastable forms of this compound .

Q. What is the role of substituents in modulating biological activity?

Structure-activity relationship (SAR) studies on N-(4-bromophenyl)urea derivatives reveal that electron-withdrawing groups (e.g., Br) enhance binding to targets like p38 kinase. Docking simulations show the bromine atom occupies hydrophobic pockets, while the urea moiety forms hydrogen bonds with catalytic lysine residues .

Q. How can solvent effects be optimized for crystallization?

High-resolution crystals are obtained using ethanol/water mixtures (90:10 v/v) at 150 K. Solvent polarity impacts nucleation: less polar solvents (e.g., CH₂Cl₂) favor larger crystals, while polar solvents (e.g., MeOH) accelerate nucleation but reduce size. Slow evaporation at 4°C is recommended .

Methodological Guidance

Q. Resolving contradictions in crystallographic How to address discrepancies in hydrogen bonding parameters?

Conflicting hydrogen bond lengths (e.g., N–H···O vs. N–H···Br) may arise from temperature-dependent lattice distortions. Use high-pressure cryocooling (e.g., 150 K) to minimize thermal motion artifacts. Cross-validate with neutron diffraction or Hirshfeld surface analysis .

Designing experiments to assess environmental persistence of brominated ureas

  • Analytical methods : LC-MS/MS with EPA Method 8270 detects trace levels (LOQ = 5 ppb) in groundwater .
  • Degradation studies : Perform photolysis under UV (254 nm) to simulate sunlight exposure. Bromine substituents increase resistance to hydrolysis but enhance radical-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.